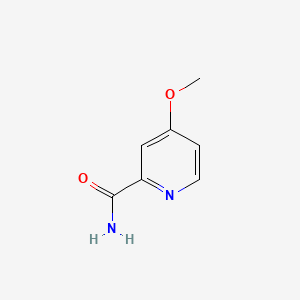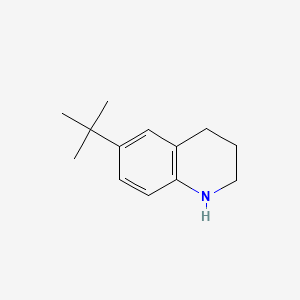
6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
Tert-butyl compounds are often used in organic chemistry due to their stability and ease of use. The tert-butyl group is a bulky alkyl group that can influence the reactivity and properties of the molecule it is attached to .
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the reaction of an organometallic reagent with a suitable electrophile . The specific synthesis route for “6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline” would depend on the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The specific structure of “6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline” would depend on the arrangement of atoms and the presence of any functional groups.
Chemical Reactions Analysis
Tert-butyl compounds can participate in a variety of chemical reactions. For example, they can undergo oxidation, reduction, substitution, and elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and reactivity, can be determined using various experimental techniques .
Applications De Recherche Scientifique
Synthesis of Highly Substituted Tetrahydroquinolines
This compound is used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Bioactive Natural Products and Pharmaceutical Agents
Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity . Tetrahydroquinoline derivatives are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Domino Reactions
Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .
Drug Synthesis
Domino reactions contribute immensely to synthetic drug design strategies, enhance aesthetic approaches in total synthesis, and improve yields in large-scale synthesis . The advantages of these methods include excellent atom economy, high selectivity, and less waste .
Synthesis of Tetrahydroquinolines
Commercially available, inexpensive ethyl cyanoacetate has seldom been discussed in relation to the synthesis of tetrahydroquinolines . In this paper, it reports the simple one-pot economical preparation of highly substituted tetrahydroquinolines by using 2-alkenyl substituted aniline, aromatic aldehydes, and ethyl cyanoacetate .
Anti-Inflammatory Activity
Although not directly related to “6-tert-butyl-1,2,3,4-tetrahydroquinoline”, its analog “BHT” has shown a slight anti-inflammatory activity on the expression of cyclooxygenase-2 (Cox2) and TNF- genes upon stimulation with Porphyomonas gingivalis (Pg) fimbriae .
Mécanisme D'action
Target of Action
Tetrahydroquinolines, in general, have been targeted by many research groups due to their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes, in addition to pharmaceutical applications .
Mode of Action
The synthesis of highly substituted tetrahydroquinolines involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
The synthesis of tetrahydroquinolines involves cascade reactions that are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups . Many new drugs have been designed based on this process .
Result of Action
Tetrahydroquinolines are known for their notable biological activity and are a key structural motif in pharmaceutical agents .
Action Environment
The synthesis of tetrahydroquinolines involves a three-component cascade reaction that could potentially be influenced by various environmental factors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-tert-butyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h6-7,9,14H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUAEQKDQXZBLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996862 | |
| Record name | 6-tert-Butyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline | |
CAS RN |
75413-98-8 | |
| Record name | 6-(1,1-Dimethylethyl)-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75413-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075413988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-tert-Butyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



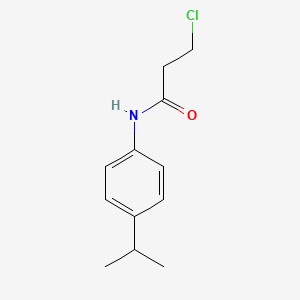

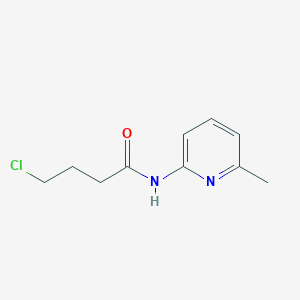


![[1-(Benzenesulfonyl)piperidin-3-yl]methanol](/img/structure/B1352258.png)
![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)
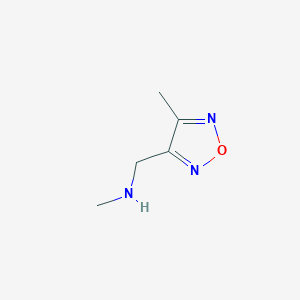
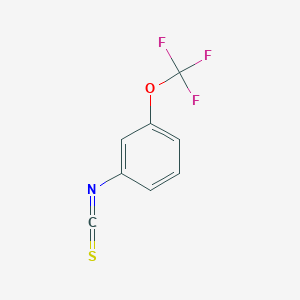
![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)
